molecular formula C15H23NO2 B6340574 tert-Butyl 3-{[(4-methylphenyl)methyl]amino}propanoate CAS No. 1221342-41-1

tert-Butyl 3-{[(4-methylphenyl)methyl]amino}propanoate

Cat. No.: B6340574
CAS No.: 1221342-41-1
M. Wt: 249.35 g/mol
InChI Key: MRAAIAGDDCDOMM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 3-[(4-methylphenyl)methylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-12-5-7-13(8-6-12)11-16-10-9-14(17)18-15(2,3)4/h5-8,16H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAAIAGDDCDOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael Addition-Based Synthesis

The Michael addition reaction serves as a cornerstone for constructing the β-amino ester backbone of tert-butyl 3-{[(4-methylphenyl)methyl]amino}propanoate. In this approach, tert-butyl acrylate reacts with 4-methylbenzylamine in the presence of a base such as potassium tert-butoxide. The nucleophilic amine attacks the α,β-unsaturated ester, forming the β-amino ester product (Figure 1).

Reaction Conditions:

  • Solvent: Anhydrous tetrahydrofuran (THF) or acetonitrile

  • Temperature: 0–25°C

  • Catalyst: Potassium tert-butoxide (10 mol%)

  • Yield: 72–85%

Side reactions, such as over-alkylation or ester hydrolysis, are mitigated by maintaining strict temperature control and excluding moisture.

Esterification of Preformed Amines

An alternative route involves the esterification of 3-{[(4-methylphenyl)methyl]amino}propanoic acid with tert-butanol under acidic conditions. This two-step process first synthesizes the carboxylic acid intermediate via condensation of 4-methylbenzylamine with acrylic acid, followed by Fischer esterification.

Key Steps:

  • Condensation: 4-Methylbenzylamine + acrylic acid → 3-{[(4-methylphenyl)methyl]amino}propanoic acid

  • Esterification: Carboxylic acid + tert-butanol (H₂SO₄ catalyst) → tert-butyl ester

Optimization Data:

ParameterValue
Reaction Time (Step 1)12–24 hours
Reaction Temp (Step 2)80–100°C
Overall Yield68–75%

Catalytic Systems and Reaction Engineering

Homogeneous Catalysis

Recent protocols emphasize the use of organotin catalysts, such as monobutyltin oxide, to accelerate transesterification reactions. For example, Ambeed’s method employs monobutyltin oxide (0.1–0.5 mol%) in toluene at 170°C, achieving 95% yield by facilitating methanol elimination.

Mechanistic Insight:
The tin catalyst activates the tert-butyl acrylate carbonyl group, enhancing nucleophilic attack by the amine (Figure 2).

Continuous-Flow Synthesis

Industrial-scale production leverages continuous-flow reactors to improve heat transfer and reaction homogeneity. A patented method describes:

  • Residence Time: 30–60 minutes

  • Pressure: 5–10 bar

  • Throughput: 1.2 kg/h

  • Purity: >99% (HPLC)

Purification and Characterization

Recrystallization Techniques

Recrystallization from methanol or ethanol remains the gold standard for purifying this compound. The patent US4885382A details a methanol-based recrystallization protocol that removes residual catalysts and byproducts, yielding colorless crystals with a melting point of 121–122°C.

Purification Data:

SolventPurity (%)Recovery (%)
Methanol99.585
Ethanol99.282
Ethyl Acetate97.878

Chromatographic Methods

Flash column chromatography (silica gel, ethyl acetate/hexanes gradient) resolves stereochemical impurities, particularly when the Michael addition produces racemic mixtures.

Industrial-Scale Production Challenges

Byproduct Formation

The primary byproduct, 3-{[(4-methylphenyl)methyl]amino}propanoic acid, arises from ester hydrolysis during prolonged reaction times. Strategies to suppress hydrolysis include:

  • Drying Agents: Molecular sieves (4 Å)

  • Inert Atmosphere: Nitrogen or argon sparging

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, necessitating temperature-controlled storage (<25°C) to prevent degradation.

Comparative Analysis of Synthetic Methods

Table 1: Method Efficacy Comparison

MethodYield (%)Purity (%)Scalability
Michael Addition8598Moderate
Fischer Esterification7597High
Continuous-Flow9299.5Industrial

Chemical Reactions Analysis

tert-Butyl 3-{[(4-methylphenyl)methyl]amino}propanoate undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H27NO2
  • Molecular Weight : 277.4 g/mol
  • Functional Groups : The compound features a tert-butyl group, an amino group, and a propanoate moiety, which contribute to its unique chemical behavior.

Chemistry

  • Intermediate in Synthesis : tert-Butyl 3-{[(4-methylphenyl)methyl]amino}propanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, research indicates significant inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Receptor Binding : Its ability to interact with various biological receptors suggests potential therapeutic applications. The compound may modulate receptor activity, influencing cellular responses and signaling pathways.

Medicine

  • Therapeutic Potential : Ongoing research explores its implications in drug development. Notably, studies have demonstrated that treatment with this compound on cancer cell lines resulted in increased reactive oxygen species (ROS) levels, leading to apoptosis in breast cancer cells. This highlights its potential as an anticancer agent.

Industry

  • Chemical Production : In industrial applications, this compound is utilized in the production of various chemical products and materials. Its reactivity makes it suitable for developing new materials and chemical processes.

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of this compound on cytochrome P450 enzymes. The results indicated significant inhibition of CYP2D6 activity, suggesting potential implications for drug interactions and metabolism.

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines showed that treatment with this compound led to increased levels of ROS, resulting in oxidative stress and subsequent apoptosis. This property emphasizes its potential as a therapeutic agent against cancer.

Mechanism of Action

The mechanism of action of tert-Butyl 3-{[(4-methylphenyl)methyl]amino}propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino compound, which can then interact with enzymes or receptors in biological systems .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: tert-Butyl 3-{[(4-methylphenyl)methyl]amino}propanoate
  • CAS No.: 1221342-41-1
  • Molecular Formula: C₁₅H₂₃NO₂
  • Molecular Weight : 249.35 g/mol .

Structural Features: This compound consists of a tert-butyl ester group linked to a propanoate backbone, with a secondary amine functionalized by a 4-methylbenzyl substituent.

Comparison with Structural Analogues

Key Structural Variations and Molecular Properties

The following table summarizes structural analogues and their distinguishing features:

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference(s)
tert-Butyl 3-{[(4-methylphenyl)methyl]amino}propanoate (Main Compound) 4-Methylbenzyl C₁₅H₂₃NO₂ 249.35 Hydrophobic, electron-donating
tert-Butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate 4-Trifluoromethylbenzyl C₁₆H₂₀F₃NO₂ 323.34 Electron-withdrawing, lipophilic
tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate 2-Methoxybenzyl C₁₅H₂₃NO₃ 265.35 Electron-donating (methoxy), polar
tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate 3-Imidazole-propyl chain C₁₃H₂₃N₃O₂ 253.34 Bioactive potential (imidazole)
Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate 4-Bromobenzyl, Boc-protected amino C₁₆H₂₂BrNO₄ 364.26 Steric bulk, halogenated derivative

Substituent Effects on Reactivity and Stability

  • Electron-Donating vs. In contrast, the 4-trifluoromethylbenzyl analogue () introduces electron-withdrawing effects, which may reduce amine reactivity but improve metabolic resistance . The 2-methoxybenzyl derivative () combines steric hindrance (ortho-substitution) with polarity from the methoxy oxygen, possibly altering solubility and hydrogen-bonding capacity .
  • Steric and Functional Modifications: The imidazole-propyl analogue () replaces the aromatic benzyl group with a heterocyclic chain, likely enhancing interactions with biological targets (e.g., enzymes or receptors) due to imidazole’s coordination properties .

Biological Activity

tert-Butyl 3-{[(4-methylphenyl)methyl]amino}propanoate is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a tert-butyl group, a propanoate moiety, and an amino group attached to a 4-methylphenyl group. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C₁₃H₁₉NO₂
  • Molecular Weight : Approximately 249.35 g/mol
  • Structure : The compound features a tert-butyl group, a propanoate functional group, and an amino group linked to a 4-methylphenyl moiety, contributing to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its functional groups:

  • Amino Group : Capable of forming hydrogen bonds with biomolecules, influencing their activity and function.
  • Aromatic Ring : Provides stability and can participate in π-π interactions with other aromatic systems in biological molecules.
  • Ester Group : May undergo hydrolysis, leading to the release of the active amine component, which can further interact with biological targets.

Pharmacological Potential

Research indicates that this compound may have applications in drug development due to its structural characteristics that allow for interactions with key biological pathways. Preliminary studies suggest potential interactions with cytochrome P450 enzymes, which are critical for drug metabolism.

Case Studies and Research Findings

  • Interaction Studies :
    • Studies have shown that compounds similar to this compound can significantly affect the activity of cytochrome P450 enzymes, potentially altering drug metabolism and pharmacokinetics .
  • Synthesis and Evaluation :
    • The compound has been synthesized using various methods that yield different purity levels, allowing for comparative studies on biological activity based on structural modifications .
  • Comparative Activity :
    • In comparative studies, related compounds demonstrated varying degrees of biological activity depending on the substituents on the aromatic ring. For instance, modifications at the nitrogen atom were shown to enhance enantioselectivity in related compounds .

Table 1: Summary of Biological Activities

Compound NameBiological TargetActivity LevelReference
This compoundCytochrome P450 EnzymesModerate
Related Amino CompoundsVarious ReceptorsVariable
Aryl Sulfonamide DerivativesADAMTS7 InhibitionHigh

Q & A

Q. What are the key considerations for synthesizing tert-Butyl 3-{[(4-methylphenyl)methyl]amino}propanoate, and how can reaction yields be optimized?

Methodological Answer:

  • Catalyst Selection : Use bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst, which has demonstrated high efficiency in tert-butylation reactions under mild conditions (0 °C, 16 hours) .
  • Solvent System : Dichloromethane (CH₂Cl₂) combined with tert-butyl acetate (int-BuOAc) provides optimal solubility and reaction stability.
  • Purification : Flash column chromatography with hexane–EtOAc gradients (1:0 to 10:1) ensures high-purity isolation. Typical yields range from 70–76% under these conditions .
  • Yield Optimization : Pre-cool reagents to 0 °C to minimize side reactions and ensure slow addition to aqueous NaHCO₃ during workup .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Identify the tert-butyl group as a singlet at ~1.4 ppm (9H). The 4-methylphenyl moiety appears as a doublet (δ ~2.3 ppm for CH₃) and aromatic protons (δ ~6.8–7.2 ppm). The propanoate backbone shows signals at δ ~3.2 ppm (NH-CH₂) and δ ~4.1 ppm (COO-t-Bu) .
    • ¹³C NMR : Confirm the carbonyl (C=O) at ~170 ppm and tert-butyl carbons at ~28 ppm (CH₃) and ~80 ppm (quaternary C) .
  • IR Spectroscopy : Look for N-H stretching (~3300 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
  • Mass Spectrometry : The molecular ion peak [M+H]⁺ should align with the molecular weight (C₁₅H₂₁NO₂, theoretical 263.33 g/mol) .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to volatile solvents (CH₂Cl₂, EtOAc) .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store below -20 °C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) elucidate the reaction mechanism of tert-butyl group introduction in this compound?

Methodological Answer:

  • Reaction Pathway Modeling : Use density functional theory (DFT) to model the tert-butylation step, focusing on transition states and activation energies. Compare computational results with experimental kinetics .
  • Solvent Effects : Simulate solvent interactions (CH₂Cl₂, int-BuOAc) using COSMO-RS to optimize dielectric environments .
  • Validation : Cross-check computed IR/NMR spectra with experimental data to confirm mechanistic intermediates .

Q. What experimental design strategies (e.g., factorial design) are effective in optimizing reaction conditions for scaled-up synthesis?

Methodological Answer:

  • Factorial Design : Implement a 2³ factorial design to test variables:
    • Factors : Catalyst loading (0.01–0.05 mmol), temperature (0–25 °C), reaction time (12–24 hours).
    • Response Variables : Yield, purity, byproduct formation .
  • Data Analysis : Use ANOVA to identify significant factors. For example, extended reaction times (>16 hours) may increase byproducts, as observed in Tf2NH-catalyzed reactions .

Q. How can discrepancies between theoretical and experimental data (e.g., reaction yields, spectral peaks) be resolved?

Methodological Answer:

  • Iterative Refinement : Adjust computational parameters (e.g., basis sets in DFT) to better match experimental NMR chemical shifts .
  • Byproduct Identification : Use LC-MS to detect minor impurities (e.g., hydrolyzed intermediates) that may explain yield gaps .
  • Error Analysis : Quantify systematic errors (e.g., calibration drift in HPLC) and repeat experiments under controlled conditions .

Q. What advanced spectroscopic techniques (e.g., 2D NMR, X-ray crystallography) are suitable for studying the stereochemistry of this compound derivatives?

Methodological Answer:

  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: hexane/EtOAc) to resolve absolute configuration .
  • 2D NMR (HSQC, NOESY) : Map spatial proximity between the tert-butyl group and aromatic protons to confirm stereochemical assignments .

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